molecular formula C22H32N4O6 B038302 Tyrosyl-prolyl-leucyl-glycine CAS No. 113480-19-6

Tyrosyl-prolyl-leucyl-glycine

Numéro de catalogue B038302
Numéro CAS: 113480-19-6
Poids moléculaire: 448.5 g/mol
Clé InChI: WPXFILQZNKUYQO-BZSNNMDCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyrosyl-prolyl-leucyl-glycine, commonly known as YPLG, is a small peptide consisting of four amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, drug design, and biotechnology.

Mécanisme D'action

The mechanism of action of YPLG is not fully understood, but it is believed to involve the regulation of various signaling pathways in the cell. YPLG has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. YPLG has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
YPLG has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that YPLG can protect cells from oxidative stress and reduce inflammation. YPLG has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that YPLG can reduce inflammation in animal models of disease, such as colitis and arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of YPLG is its stability, which makes it an ideal candidate for use in lab experiments. YPLG is also relatively easy to synthesize using standard peptide synthesis techniques. However, one limitation of YPLG is its low solubility, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of YPLG is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for the study of YPLG. One area of research is the development of YPLG-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of YPLG, which could lead to the development of more potent and selective YPLG analogs. Additionally, YPLG could be used as a model system for the study of protein folding and stability, which could have implications for the development of novel therapeutics.

Méthodes De Synthèse

YPLG can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of peptides in solution. Both methods have been successfully used to synthesize YPLG, and the choice of method depends on the specific application and the desired purity of the final product.

Applications De Recherche Scientifique

YPLG has been extensively studied for its potential applications in various scientific fields. In biomedical research, YPLG has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YPLG has also been investigated for its potential use in drug design, as it can act as a scaffold for the development of novel drugs with improved efficacy and selectivity. In biotechnology, YPLG has been used as a model system for studying protein folding and stability.

Propriétés

Numéro CAS

113480-19-6

Formule moléculaire

C22H32N4O6

Poids moléculaire

448.5 g/mol

Nom IUPAC

2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C22H32N4O6/c1-13(2)10-17(20(30)24-12-19(28)29)25-21(31)18-4-3-9-26(18)22(32)16(23)11-14-5-7-15(27)8-6-14/h5-8,13,16-18,27H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,31)(H,28,29)/t16-,17-,18-/m0/s1

Clé InChI

WPXFILQZNKUYQO-BZSNNMDCSA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

SMILES canonique

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Autres numéros CAS

113480-19-6

Séquence

YPLG

Synonymes

Tyr-Pro-Leu-Gly
tyrosyl-prolyl-leucyl-glycine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.